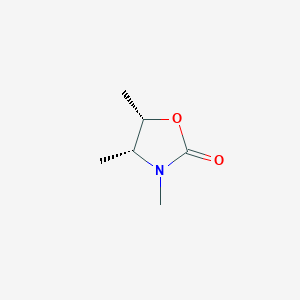
(4R,5S)-3,4,5-Trimethyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-3,4,5-Trimethyloxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are used in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-3,4,5-Trimethyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-2-amino-1-propanol with acetone under acidic conditions to form the oxazolidinone ring. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process includes the reaction of ®-2-amino-1-propanol with acetone in the presence of a catalyst, followed by purification using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-3,4,5-Trimethyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(4R,5S)-3,4,5-Trimethyloxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: It is explored for its use in the development of new antibiotics, particularly against resistant bacterial strains.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4R,5S)-3,4,5-Trimethyloxazolidin-2-one involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. This action disrupts the bacterial cell’s ability to produce proteins, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-4,5-Diphenyl-2-oxazolidinone: Another oxazolidinone derivative used as a chiral auxiliary in asymmetric synthesis.
(4R,5S)-dethiobiotin: A compound with similar structural features but different biological activities.
Uniqueness
(4R,5S)-3,4,5-Trimethyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of three methyl groups, which influence its reactivity and biological activity. Its ability to act as a chiral auxiliary and its potential antimicrobial properties make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(4R,5S)-3,4,5-trimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4-5(2)9-6(8)7(4)3/h4-5H,1-3H3/t4-,5+/m1/s1 |
InChI Key |
MEOAMYWMYLCHDY-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](OC(=O)N1C)C |
Canonical SMILES |
CC1C(OC(=O)N1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


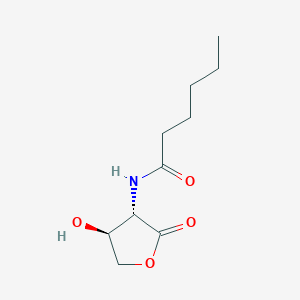

![Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole](/img/structure/B12894111.png)
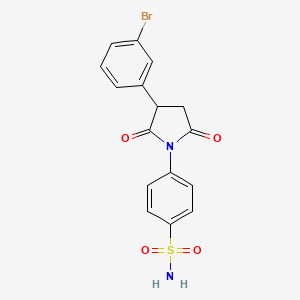
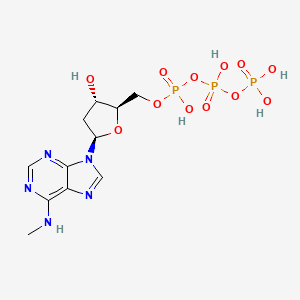
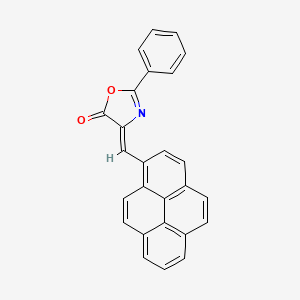

![4-[5-(Ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]butanoic acid](/img/structure/B12894148.png)
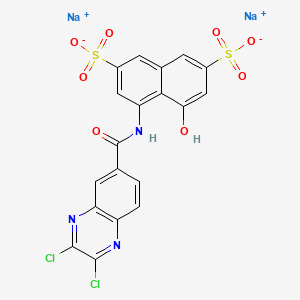
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide](/img/structure/B12894163.png)
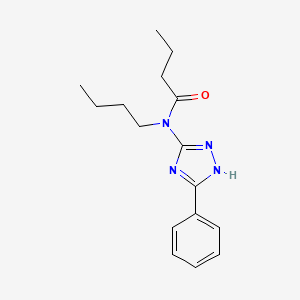
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
![4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12894170.png)
![1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B12894173.png)
